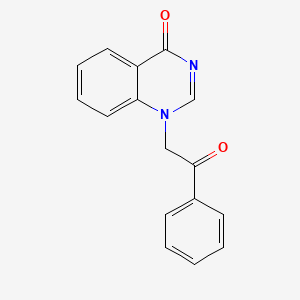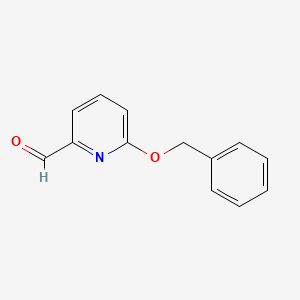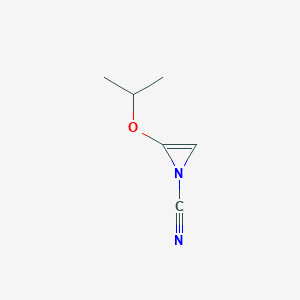
1-(4-Methoxyphenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the quinazolinone core. Another method involves the use of 2-aminobenzonitrile and 4-methoxybenzoyl chloride in the presence of a base, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This method utilizes fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
化学反応の分析
Types of Reactions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with diverse biological activities.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antitumor activity .
類似化合物との比較
1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:
Quinazolin-4(3H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline core, leading to enhanced antitumor activity.
Benzothiazole-containing quinazoline derivatives: These compounds exhibit potent antitumor activity and are structurally similar to this compound.
The presence of the methoxy group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
特性
CAS番号 |
16328-59-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3 |
InChIキー |
YTNNEWPGVRVNCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
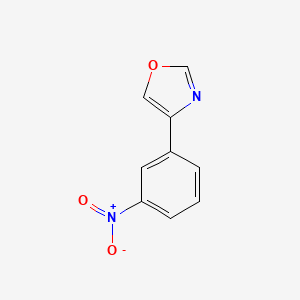
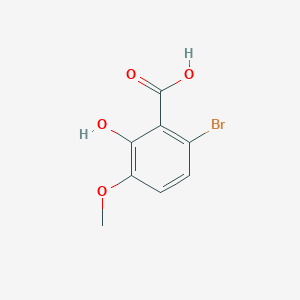

![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

